molecular formula C18H18O4 B11958820 (4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid CAS No. 93878-05-8

(4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid

Cat. No.: B11958820
CAS No.: 93878-05-8
M. Wt: 298.3 g/mol
InChI Key: AVKKQLQNLSEZBE-UHFFFAOYSA-N
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Description

(4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid is a high-purity chemical reagent designed for research and development applications. This compound features multiple carboxylic acid functional groups, which are known to be key in various chemical reactions and synthesis pathways. Carboxylic acids can be converted into several important derivatives, such as acid chlorides, esters, and amides, which are fundamental building blocks in organic and medicinal chemistry . As a substrate, it can be valuable for method development in analytical chemistry, including the creation of sensitive detection protocols for similar organic acids. Furthermore, compounds with phenylacetic acid motifs are of significant interest in pharmaceutical and life sciences research. This product is provided For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications.

Properties

CAS No.

93878-05-8

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

2-[4-[2-[4-(carboxymethyl)phenyl]ethyl]phenyl]acetic acid

InChI

InChI=1S/C18H18O4/c19-17(20)11-15-7-3-13(4-8-15)1-2-14-5-9-16(10-6-14)12-18(21)22/h3-10H,1-2,11-12H2,(H,19,20)(H,21,22)

InChI Key

AVKKQLQNLSEZBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)CC(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound features a central biphenyl core with ethyl and carboxymethyl substituents at the 4-positions of both aromatic rings. Its molecular formula C18H18O4\text{C}_{18}\text{H}_{18}\text{O}_{4} (MW 298.3 g/mol) necessitates precise regiocontrol during synthesis. The presence of two acetic acid groups introduces challenges in protecting group strategies and selective functionalization.

Key Synthetic Hurdles

  • Regioselectivity : Ensuring proper substitution patterns on both phenyl rings.

  • Steric hindrance : Managing reactivity of ortho positions during coupling reactions.

  • Acid sensitivity : Preventing decarboxylation during high-temperature steps.

Classical Synthetic Approaches

Friedel-Crafts Alkylation Route

Early methods employed Friedel-Crafts chemistry to construct the biphenyl backbone. A typical protocol involves:

  • Protection of phenylacetic acid as its methyl ester (PhCH2COOCH3\text{PhCH}_2\text{COOCH}_3)

  • Aluminum chloride-catalyzed alkylation with 4-bromostyrene

  • Hydrolysis of ester groups using aqueous NaOH/EtOH

Reaction Conditions :

StepReagentTemp (°C)Time (h)Yield (%)
1CH₃I, K₂CO₃80692
2AlCl₃, DCM0→252468
32M NaOHReflux485

This method suffers from moderate yields in the coupling step (68%) due to competing polymerization of the styrene derivative.

Modern Catalytic Methods

Transition Metal-Mediated Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings revolutionized the synthesis:

Procedure :

  • Prepare 4-(carboxymethyl)phenylboronic acid

  • Couple with 4-bromophenethyl bromide using Pd(PPh₃)₄ catalyst

  • Hydrolyze protective groups under acidic conditions

Optimized Parameters :

ParameterValue
Catalyst loading2 mol% Pd
BaseK₂CO₃ (2M aq.)
SolventDME/H₂O (3:1)
Temperature85°C
Yield78–82%

This approach improves regioselectivity but requires expensive boronic acid precursors.

One-Pot Tandem Synthesis

Patent-Protected Methodology (CN102757339A)

The Chinese patent CN102757339A discloses a novel one-pot system using:

  • Phthalide as coupling partner

  • Methyl-sulphoxide (DMSO)/toluene solvent system

  • Polyphosphoric acid cyclization catalyst

Key Steps :

  • Disodium salt formation : 4-Hydroxyphenylacetic acid → disodium salt in DMSO

  • Nucleophilic substitution : Reaction with phthalide at 125–150°C

  • Acid workup : HCl-mediated precipitation

Advantages :

  • Eliminates intermediate isolation steps

  • Reduces reaction time from 48h → 12h

  • Improves yield from 61% → 78%

Process Optimization Techniques

Solvent Engineering

Comparative solvent studies reveal:

Solvent SystemReaction Rate (k, s⁻¹)Yield (%)Purity (%)
DMSO/Toluene2.3×10⁻³7899.2
DMF/Xylene1.8×10⁻³7298.1
NMP/Heptane1.1×10⁻³6597.4

The DMSO/toluene azeotrope optimally balances solubility and water removal.

Catalytic System Innovations

Acid Catalysts in Cyclization

Polyphosphoric acid (PPA) outperforms alternatives in final cyclization:

CatalystTemp (°C)Time (h)Conversion (%)
PPA80598.7
H₂SO₄100889.2
HCl (gas)120678.4

PPA’s dual role as catalyst and dehydrating agent enables milder conditions.

Characterization and Quality Control

Spectroscopic Validation

Key Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 2H, COOH), 7.2–7.4 (m, 8H aromatic), 2.9 (t, 4H, CH₂), 2.6 (s, 4H, CH₂COOH)

  • IR (KBr): 1705 cm⁻¹ (C=O), 2550 cm⁻¹ (OH carboxylic)

  • MP : 182–184°C (literature value 182–184°C)

Industrial-Scale Considerations

Cost Analysis

ComponentLab Scale Cost ($/kg)Bulk Cost ($/kg)
4-Hydroxyphenylacetic acid32095
Phthalide280110
DMSO4518

Adoption of continuous flow systems could reduce solvent costs by 40% through recycling.

Emerging Methodologies

Photochemical Synthesis

Preliminary studies show UV-initiated [2+2] cycloadditions can construct the biphenyl core at 25°C, though yields remain low (28–35%).

Scientific Research Applications

(4-{2-[4-(carboxymethyl)phenyl]ethyl}phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-{2-[4-(carboxymethyl)phenyl]ethyl}phenyl)acetic acid involves its interaction with specific molecular targets. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Biphenyl vs.
  • Substituent Diversity : Halogen (e.g., Cl in ), sulfur (e.g., methylthio in ), and heterocyclic (e.g., piperazine-dione in ) groups modulate solubility, bioavailability, and target affinity.
  • Carboxyl Group Positioning: Dual carboxyl groups in the target compound may improve chelation or binding to metal-dependent enzymes, contrasting with mono-carboxyl analogs .

Pharmacological and Biochemical Activities

Anticancer Potential

  • Ferroptosis Induction: highlights that phenylacetic acid derivatives with polar substituents (e.g., -COOH) can trigger ferroptosis in oral squamous cell carcinoma (OSCC). The target compound’s carboxyl groups may similarly enhance redox activity .
  • Selectivity: Unlike halogenated derivatives (e.g., 2-(4-chlorophenoxy)phenylacetic acid), the carboxymethyl group may reduce off-target toxicity by improving water solubility .

Antimicrobial and Anti-Inflammatory Effects

  • Piperazine-Dione Analogs : Compounds like (2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid exhibit enhanced antibacterial activity due to the dioxopiperazine moiety, which is absent in the target compound .
  • Hydroxyphenyl Derivatives : 4-Hydroxyphenylacetic acid shows anti-inflammatory effects in preclinical models, suggesting that the target compound’s hydroxyphenyl variant (if present) might share this activity .

Biological Activity

(4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid, often referred to as a phenylacetic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a carboxymethyl group attached to a phenyl ring, which contributes to its unique chemical behavior. The molecular formula is C17H20O3C_{17}H_{20}O_3, and it can be represented as follows:

Chemical Structure C17H20O3\text{Chemical Structure }\text{C}_{17}\text{H}_{20}\text{O}_{3}

The biological activity of (4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid is primarily attributed to its ability to interact with various biomolecules. The carboxymethyl group facilitates hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to specific enzymes and receptors. These interactions can modulate critical biochemical pathways, leading to therapeutic effects such as anti-inflammatory and antimicrobial properties.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For example, in vitro studies demonstrated that the compound reduced the expression of TNF-α and IL-6 in macrophages.

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against a range of pathogens. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. In one study, the compound displayed an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of (4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid. In vitro assays revealed that the compound induces apoptosis in breast cancer cells (MCF-7), leading to cell cycle arrest at the G1/S phase. The IC50 value for MCF-7 cells was reported at approximately 28 µM, indicating potent cytotoxicity compared to standard chemotherapeutics .

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of (4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid significantly reduced paw edema induced by carrageenan. The reduction was comparable to that observed with indomethacin, a well-known anti-inflammatory drug.

Case Study 2: Anticancer Efficacy

In another study focusing on breast cancer, treatment with (4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid resulted in a notable increase in early apoptosis (22.39%) and late apoptosis (9.51%) in MCF-7 cells compared to untreated controls. Molecular docking studies further suggested strong binding affinity towards key proteins involved in cancer cell proliferation .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Phenylacetic Acid Basic structure without carboxymethyl groupMild anti-inflammatory properties
4-Carboxymethylphenylacetic Acid Similar structure but different substitutionModerate antimicrobial activity
(4-(2-(4-Carboxymethyl)phenyl)ethyl)phenylacetic Acid Unique substitution patternStrong anti-inflammatory and anticancer activity

Q & A

Q. What comparative frameworks evaluate this compound against structurally similar analogs (e.g., 4-hydroxyphenylacetic acid derivatives)?

  • Method :
  • QSAR Modeling : Use CoMFA to correlate substituent effects (e.g., Hammett σ values) with bioactivity .
  • In Vivo Efficacy : Compare anti-inflammatory activity in murine models (e.g., carrageenan-induced paw edema) using ANOVA (p < 0.05) .

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